Methyl 2-amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Methyl 2-amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core with various substituents such as amino, chlorophenyl, methoxyphenyl, and carboxylate groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of Methyl 2-amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Condensation Reaction: The initial step involves the condensation of an appropriate aldehyde with an amine to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with a suitable diketone to form the quinoline core.
Substitution Reactions: The quinoline core is then subjected to various substitution reactions to introduce the chlorophenyl, methoxyphenyl, and carboxylate groups.
Esterification: The final step involves the esterification of the carboxylate group to form the methyl ester.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Methyl 2-amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Scientific Research Applications
Methyl 2-amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 2-amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Chloroquine: Used as an antimalarial drug.
Quinoline: A basic structure for many pharmaceuticals.
Quinoline N-oxide: Known for its oxidizing properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Biological Activity
Methyl 2-amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the hexahydroquinoline framework followed by functionalization to introduce the chlorophenyl and methoxyphenyl groups. The compound's structure can be represented as follows:
Anticancer Properties
Research indicates that derivatives of hexahydroquinoline compounds exhibit significant anticancer activity. For instance, a study reported that certain derivatives showed inhibitory effects on human colon cancer cells (HCT-116) with IC50 values ranging from 0.69 µM to 11 µM, demonstrating their potential as anticancer agents . The structural modifications in these compounds are crucial for enhancing their biological efficacy.
Antimicrobial Activity
In vitro studies have demonstrated that related compounds possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, polyhydroquinoline derivatives synthesized using ionic liquid-assisted methods showed antibacterial activity against Escherichia coli and Bacillus subtilis . These findings suggest that methyl 2-amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-oxo derivatives may also exhibit similar properties.
Antioxidant Activity
Antioxidant activity is another important aspect of the biological profile of this compound. A series of derivatives were tested for their ability to scavenge free radicals using the DPPH method. Results indicated that several derivatives exhibited antioxidant activities ranging from 70% to 98%, highlighting their potential in developing immune-boosting drugs .
Research Findings
Study | Biological Activity | IC50 Values | Notes |
---|---|---|---|
Study A | Anticancer (HCT-116) | 0.69 - 11 µM | Significant inhibitory effects observed. |
Study B | Antimicrobial | N/A | Effective against E. coli and B. subtilis. |
Study C | Antioxidant | N/A | Scavenging activity between 70% - 98%. |
Case Studies
- Anticancer Activity : A case study involving a derivative of methyl 2-amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-oxo showed promising results in inhibiting cancer cell proliferation. The study utilized molecular docking techniques to elucidate the interaction between the compound and target proteins involved in cancer cell growth.
- Antimicrobial Efficacy : Another case study focused on the antibacterial properties of related polyhydroquinoline derivatives demonstrated a significant reduction in bacterial growth in vitro. This study emphasized the need for further exploration into the mechanism of action and potential clinical applications.
Properties
Molecular Formula |
C24H23ClN2O4 |
---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
methyl 2-amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C24H23ClN2O4/c1-30-17-12-6-14(7-13-17)20-21-18(4-3-5-19(21)28)27(16-10-8-15(25)9-11-16)23(26)22(20)24(29)31-2/h6-13,20H,3-5,26H2,1-2H3 |
InChI Key |
UMMUESCEWJEDHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CCCC3=O)N(C(=C2C(=O)OC)N)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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